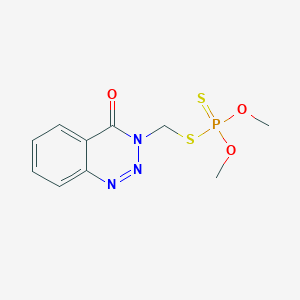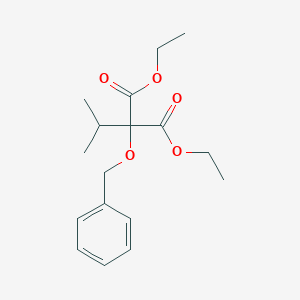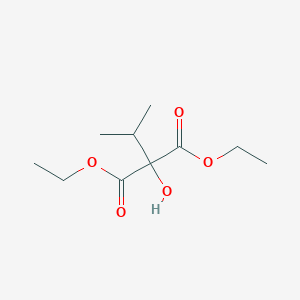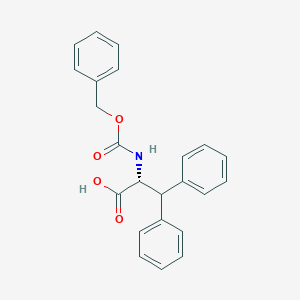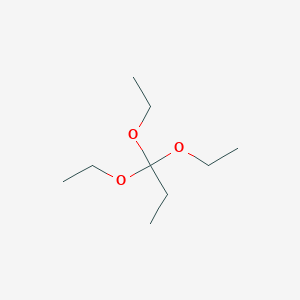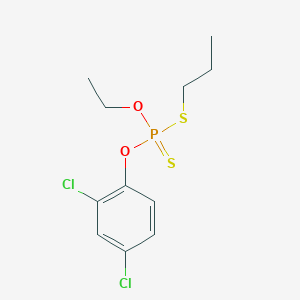
Prothiofos
概要
説明
Prothiofos is an organophosphate insecticide primarily used to control leaf-eating insects. It is known for its effectiveness against pests such as weevil borers, caterpillars, mealybugs, thrips, cutworms, flies, and mosquitoes. The compound is non-systemic and works through contact and stomach action, inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in insects .
準備方法
The synthesis of prothiofos typically involves the reaction of phosphorus oxychloride with appropriate alcohol and thiol precursors. The specific synthetic routes and reaction conditions are often proprietary, but the general process includes the following steps:
Reaction of Phosphorus Oxychloride: Phosphorus oxychloride reacts with an alcohol (such as ethanol) and a thiol (such as propanethiol) under controlled conditions.
Formation of Intermediate Compounds: This reaction forms intermediate compounds, which are then further reacted to produce this compound.
Purification: The final product is purified through various methods, including distillation and recrystallization, to achieve the desired purity
化学反応の分析
Prothiofos undergoes several types of chemical reactions, including:
Hydrolysis: this compound can degrade in the environment through hydrolysis, where water breaks down the molecule. The rate of hydrolysis depends on factors like pH and temperature.
Nucleophilic Substitution: The P=O bond in this compound readily undergoes nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as hydroxide ions.
Oxidation and Reduction: This compound can also undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and nucleophilic substitution
科学的研究の応用
Prothiofos has been extensively studied for its applications in various fields:
Chemistry: It is used as an analytical reference standard for the analysis of pesticide residues in fruits, vegetables, cereals, and other agricultural products.
Biology: this compound is used in studies related to insect physiology and biochemistry, particularly in understanding the mechanisms of acetylcholinesterase inhibition.
Medicine: Research on this compound includes its toxicological effects on humans and animals, contributing to the development of safety guidelines and antidotes for organophosphate poisoning.
Industry: This compound is employed in the agricultural industry for pest control, enhancing crop yield and quality .
作用機序
Prothiofos exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter essential for nerve impulse transmission. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of the nerves, muscle paralysis, and eventually, the death of the insect. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .
類似化合物との比較
Prothiofos is similar to other organophosphate insecticides, such as profenofos, oxadiargyl, and gamma-cyhalothrin. it has unique properties that distinguish it from these compounds:
Profenofos: Like this compound, profenofos inhibits acetylcholinesterase but has a different chemical structure, featuring a bromine atom instead of chlorine.
Oxadiargyl: This compound is used as a herbicide rather than an insecticide and has a different mode of action, targeting plant enzymes.
Gamma-cyhalothrin: A pyrethroid insecticide, gamma-cyhalothrin works by disrupting the nervous system of insects through a different mechanism compared to organophosphates
This compound stands out due to its specific effectiveness against a wide range of leaf-eating insects and its non-systemic mode of action, making it a valuable tool in integrated pest management.
特性
IUPAC Name |
(2,4-dichlorophenoxy)-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O2PS2/c1-3-7-18-16(17,14-4-2)15-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITIWKDOCAUBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042349 | |
| Record name | Prothiofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34643-46-4 | |
| Record name | Prothiofos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34643-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prothiofos [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034643464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prothiofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2,4-dichlorophenyl) O-ethyl S-propyl dithiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTHIOFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5232196GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




